molecular formula C20H28O4 B210639 Taxoquinone CAS No. 21764-41-0

Taxoquinone

Cat. No.: B210639
CAS No.: 21764-41-0
M. Wt: 332.4 g/mol
InChI Key: WAZYPYJGZYLHHT-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

Taxoquinone plays a role in biochemical reactions, particularly as an antioxidant . It interacts with various biomolecules, including enzymes and proteins, to exert its effects . The nature of these interactions is largely based on its redox properties, which allow it to act as an electron carrier .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has shown anticancer effects by inhibiting the 20S human proteasome . It also displayed significant antiviral effects against the H1N1 influenza virus in a cytopathic reduction assay on MDCK cell line . Furthermore, it has been found to have a detrimental effect on the morphology of Candida species .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It can modulate reactive oxygen species levels in tumor cells, arrest the cell cycle in the G2/M phase, and affect molecular targets including p53 and STAT3 . It can also trigger the mitochondrial apoptosis pathway . By adjusting AMPK, this compound can regulate cellular metabolism and energy hemostasis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been found to display its anticancer effect in terms of its ability to inhibit 20S human proteasome . Moreover, this compound (500 µg/mL) displayed significant antiviral effect against H1N1 influenza virus in cytopathic reduction assay on MDCK cell line .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Preparation Methods

Synthetic Routes and Reaction Conditions: Taxoquinone can be synthesized through the oxidation of ferruginol with benzoyl peroxide. This reaction yields 12-benzoyloxy-11-hydroxyabieta-8,11,13-triene, which is subsequently converted into this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of plant-derived precursors and standard organic synthesis techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Taxoquinone is structurally related to other diterpenoids, such as:

  • Neocryptotanshinone II
  • Neocryptotanshinone
  • Royleanone
  • Horminone
  • 16-Acetoxy-7-O-acetylhorminone
  • Lophanthoidin E
  • Lophanthoidin F
  • Lophanthoidin B

Uniqueness: this compound stands out due to its broad spectrum of biological activities, including its potent anticancer, antiviral, and antifungal properties. Its ability to inhibit multiple enzymes and pathways makes it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

1,10-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-10(2)13-16(22)14-11(21)9-12-19(3,4)7-6-8-20(12,5)15(14)18(24)17(13)23/h10-12,21-22H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZYPYJGZYLHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2O)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70944381
Record name 7,12-Dihydroxyabieta-8,12-diene-11,14-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21764-41-0, 21887-01-4
Record name TAXOQUINONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name HORMINON
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7,12-Dihydroxyabieta-8,12-diene-11,14-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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